4-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzene-1,2-diol
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Overview
Description
4-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzene-1,2-diol is a chemical compound that features a benzene ring substituted with a dioxaborolane group and a diol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzene-1,2-diol typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of alkylbenzenes using pinacolborane . The reaction conditions often include the use of a palladium catalyst, such as PdCl2(dppf), in the presence of a base like NMM (N-methylmorpholine) in a solvent like dioxane .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, cost, and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzene-1,2-diol undergoes various chemical reactions, including:
Hydroboration: The addition of boron-hydrogen bonds across carbon-carbon multiple bonds.
Coupling Reactions: Such as the Suzuki-Miyaura coupling, where it reacts with aryl halides to form biaryl compounds.
Common Reagents and Conditions
Palladium Catalysts: Used in borylation and coupling reactions.
Pinacolborane: A common boron source in hydroboration reactions.
Major Products
The major products formed from these reactions include various boron-containing organic compounds, which can be further utilized in organic synthesis and materials science .
Scientific Research Applications
4-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzene-1,2-diol has several scientific research applications:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Materials Science:
Biological Research: May be used in the development of new drugs or as a tool in biochemical studies.
Mechanism of Action
The mechanism of action of 4-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzene-1,2-diol involves its ability to participate in various chemical reactions due to the presence of the dioxaborolane and diol groups. These functional groups allow the compound to act as a versatile intermediate in organic synthesis, facilitating the formation of new carbon-boron and carbon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
4-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzene-1,2-diol is unique due to the combination of its dioxaborolane and diol functional groups, which provide it with distinct reactivity and versatility in chemical synthesis compared to other similar compounds .
Properties
Molecular Formula |
C14H19BO4 |
---|---|
Molecular Weight |
262.11 g/mol |
IUPAC Name |
4-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzene-1,2-diol |
InChI |
InChI=1S/C14H19BO4/c1-13(2)14(3,4)19-15(18-13)8-7-10-5-6-11(16)12(17)9-10/h5-9,16-17H,1-4H3/b8-7+ |
InChI Key |
YOIILWYBTPVYIL-BQYQJAHWSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC(=C(C=C2)O)O |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2=CC(=C(C=C2)O)O |
Origin of Product |
United States |
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